1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid
Overview
Description
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid is a complex organic compound with the molecular formula C10H10O It is a derivative of naphthalene and features an oxirane ring fused to the naphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid typically involves the epoxidation of 1,2-dihydronaphthalene. A common method includes dissolving 1,2-dihydronaphthalene in dichloromethane (DCM) and adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). The mixture is cooled to 0°C, and meta-chloroperoxybenzoic acid (mCPBA) is added. The reaction is allowed to warm to ambient temperature and proceed overnight .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions.
Reduction: The compound can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used.
Substitution: Nucleophiles like amines or thiols can be employed.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in various chemical and biological processes, where the compound can act as an electrophile, forming adducts with nucleophilic sites on enzymes or other biomolecules.
Comparison with Similar Compounds
Naphthalene: The parent compound, lacking the oxirane ring.
1,2-Epoxy-1,2,3,4-tetrahydronaphthalene: A similar compound with an epoxide ring but without the carboxylic acid group.
Uniqueness: 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid is unique due to the presence of both an oxirane ring and a carboxylic acid group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other naphthalene derivatives.
Properties
IUPAC Name |
3,7b-dihydro-2H-naphtho[1,2-b]oxirene-1a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10(13)11-6-5-7-3-1-2-4-8(7)9(11)14-11/h1-4,9H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJUFDNUVUTCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(O2)C3=CC=CC=C31)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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